Buthidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buthidazole is a herbicide for selective weed control in corn.

科学的研究の応用

Herbicidal Properties

Mechanism of Action

Buthidazole functions as a selective herbicide by inhibiting photosynthetic electron transport. It operates at two distinct sites within the photosynthetic electron transport chain. The primary site of inhibition is located on the reducing side of photosystem II, similar to the action of diuron and atrazine. A secondary inhibition occurs on the oxidizing side of photosystem II . This dual mode of action contributes to its effectiveness against a variety of weed species.

Phytotoxicity Studies

Research indicates that this compound exhibits significant phytotoxicity across different soil types and clay minerals. Bioassay studies have confirmed that its efficacy remains intact in both organic soils and clay environments . Furthermore, the interaction between this compound and clay minerals has been shown to enhance its adsorption characteristics, which is crucial for its stability and performance in agricultural settings.

Environmental Interactions

Soil Interaction Studies

this compound's interaction with soil components has been extensively studied. Infrared spectroscopic analyses reveal that this compound can enter the interlamellar spaces of swelling clays like smectite. Adsorption studies suggest that copper(II)-smectite complexes show a higher affinity for this compound compared to kaolinite . The adsorption behavior follows the Langmuir model, indicating a monolayer adsorption on a surface with a finite number of identical sites.

| Soil Type | Adsorption Capacity (mg/kg) |

|---|---|

| Copper(II)-Smectite | High |

| Copper(II)-Kaolinite | Moderate |

| Organic Soil | Low |

Photostability and Degradation

Photolytic Behavior

this compound's stability under UV light has been investigated, revealing that it is labile to photodegradation at specific wavelengths (254 nm). The presence of copper(II) ions can slow down this photolysis process, indicating potential strategies for enhancing its longevity in agricultural applications .

Case Studies

Case Study 1: Application in Crop Protection

In a controlled field study, this compound was applied to manage weed populations in maize crops. The results demonstrated a significant reduction in weed biomass compared to untreated plots. The herbicide's selective action allowed for minimal impact on maize growth, showcasing its potential as an effective tool for integrated weed management.

Case Study 2: Environmental Impact Assessment

A study assessing the environmental impact of this compound application revealed that while it effectively controls target weeds, monitoring is essential due to potential runoff into water bodies. The research emphasized the need for best management practices to mitigate any adverse effects on non-target organisms.

化学反応の分析

Electrochemical Reactions

Recent advancements in electrochemistry highlight methods to enhance reaction efficiency using electricity, particularly in pharmaceutical synthesis. For example, UChicago researchers demonstrated how electricity can accelerate certain reactions by controlling electrode interactions . While this approach is not directly applied to Buthidazole, it underscores the broader potential of electrochemical techniques in optimizing synthesis pathways.

Click Chemistry and Cycloadditions

Click chemistry, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and strain-promoted alternatives (SPAAC), has revolutionized modular synthesis . While these methods are not specified for this compound, they exemplify modern strategies for selective and efficient chemical bonding.

Data Gaps

The search results lack specific information on this compound’s synthesis, degradation, or reactivity. For instance:

-

Synthesis : No details on starting materials or reaction conditions.

-

Degradation : No studies on environmental or metabolic breakdown pathways.

-

Interactions : No data on its behavior in electrochemical systems or catalytic cycles.

Potential Analogies

While unrelated, silica’s reactivity with thiol biomolecules demonstrates how surface-bound radicals and hydrogen transfer influence chemical outcomes. Such mechanisms could inform hypothetical studies on this compound’s interactions, though direct evidence is absent.

特性

CAS番号 |

55511-98-3 |

|---|---|

分子式 |

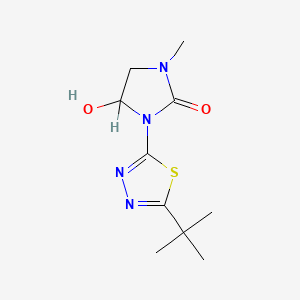

C10H16N4O2S |

分子量 |

256.33 g/mol |

IUPAC名 |

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |

InChI |

InChI=1S/C10H16N4O2S/c1-10(2,3)7-11-12-8(17-7)14-6(15)5-13(4)9(14)16/h6,15H,5H2,1-4H3 |

InChIキー |

SWMGXKSQWDSBKV-LURJTMIESA-N |

SMILES |

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O |

正規SMILES |

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

55511-98-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone buthidazole Vel 5026 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。